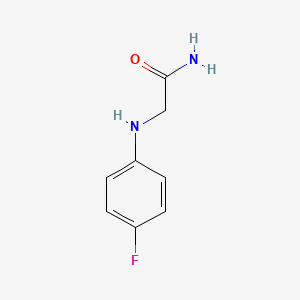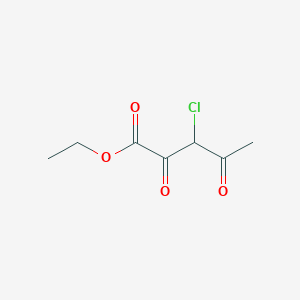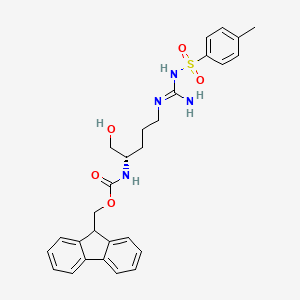
2-((4-Fluorophenyl)amino)acetamide
Descripción general
Descripción
The compound "2-((4-Fluorophenyl)amino)acetamide" is a fluorinated acetamide with potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar fluorinated acetamides and their properties, synthesis, and applications, which can be extrapolated to understand "2-((4-Fluorophenyl)amino)acetamide".
Synthesis Analysis
The synthesis of fluorinated acetamides often follows a green protocol, as seen in the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, which is closely related to the compound . The synthesis involves detailed spectral and X-ray crystallographic analyses to confirm the structure of the synthesized compound. Similarly, other related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, have been synthesized and characterized by spectroscopic methods .
Molecular Structure Analysis
The molecular structure of fluorinated acetamides is often analyzed using X-ray diffraction and theoretical calculations, such as DFT-B3LYP/6-311++G(d,p) method . These analyses reveal the geometry of the molecules and their electronic properties. For instance, the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide shows hydrogen bonding that links molecules into chains, with a dihedral angle between the fluorophenyl ring and the acetamide group .
Chemical Reactions Analysis
Fluorinated acetamides can participate in various chemical reactions. For example, 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole undergoes solid-state acetylation to form different acetylated products depending on the crystal facets . This indicates that the reactivity of such compounds can be anisotropic and dependent on the crystal structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated acetamides include their vibrational modes, as studied through FT-IR and FT-Raman spectroscopy . The presence of fluorine atoms can influence the electronic properties and reactivity of the molecules, as seen in the NBO analysis and molecular docking studies . The intermolecular interactions, such as hydrogen bonding, play a significant role in the crystal packing and stability of these compounds .
Relevant Case Studies
Several of the papers discuss the potential applications of fluorinated acetamides in medicinal chemistry. For example, the antiviral activity of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide against SARS-CoV-2 protein has been investigated, showing significant binding energy and suggesting potential as an anti-COVID-19 molecule . Another study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed its anticancer activity through in silico modeling targeting the VEGFr receptor .
Aplicaciones Científicas De Investigación
-
Scientific Field: Pharmacology
- Application : Pyrimidines, which can be synthesized using compounds like 2-((4-Fluorophenyl)amino)acetamide, have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Method of Application : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Scientific Field: Biochemistry
- Application : Indole derivatives, which can be synthesized using compounds like 2-((4-Fluorophenyl)amino)acetamide, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Scientific Field: Organic Chemistry
- Application : The compound can be used in the synthesis of isoindoline-1, 3-dione derivatives, which are inhibitors of acetylcholinesterase .
- Method of Application : The compound 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl) piperazin-1-yl) ethyl) isoindoline-1, 3-dione (166) was synthesized and tested using Ellman’s test .
- Results : The compound showed inhibitory activity with an IC50 value of 16.42 ± 1.07 μM .
-
Scientific Field: Synthetic Organic Chemistry
- Application : The compound can be used in the N-formylation of aromatic and aliphatic amines .
- Method of Application : The reaction involves the reductive formylation of CO2 with sodium borohydride, generating formoxy borohydride species in situ .
- Results : The method was successful in achieving N-formylation of various amines .
-
Scientific Field: Agriculture
-
Scientific Field: Antiviral Research
- Application : Indole derivatives, which can be synthesized using compounds like 2-((4-Fluorophenyl)amino)acetamide, have been reported as antiviral agents .
- Method of Application : Researchers synthesized various scaffolds of indole for screening different pharmacological activities .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
-
Scientific Field: Synthetic Organic Chemistry
- Application : The compound can be used in the N-formylation of aromatic and aliphatic amines .
- Method of Application : The reaction involves the reductive formylation of CO2 with sodium borohydride, generating formoxy borohydride species in situ .
- Results : The method was successful in achieving N-formylation of various amines .
-
Scientific Field: Cancer Research
- Application : Pyrrolidine derivative, which can be synthesized using compounds like 2-((4-Fluorophenyl)amino)acetamide, could significantly prevent proliferation of MCF-7 and HepG2 cell lines .
- Method of Application : The compound was tested for its inhibitory activity against these cell lines .
- Results : The compound showed significant inhibitory activity with IC50 values of 12.6 and 10.6 µg/mL, respectively .
Direcciones Futuras
The future directions for research on “2-((4-Fluorophenyl)amino)acetamide” could include further investigation into its synthesis, structural analysis, and potential biological activities. It could also be interesting to explore its potential applications in medicinal chemistry, given the biological activities observed for similar compounds .
Propiedades
IUPAC Name |
2-(4-fluoroanilino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNITYDLAJLCMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234191 | |
| Record name | 2-((4-Fluorophenyl)amino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluorophenyl)amino)acetamide | |
CAS RN |
85098-68-6 | |
| Record name | 2-[(4-Fluorophenyl)amino]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85098-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((4-Fluorophenyl)amino)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085098686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((4-Fluorophenyl)amino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-fluorophenyl)amino]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)
![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)









